molecular formula C17H22N2O4 B8431840 2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B8431840
M. Wt: 318.4 g/mol
InChI Key: MSYSBTINOGSNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09199994B2

Procedure details

To a solution of (S)-8-(2-amino-6-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2-((benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (80 mg, 0.12 mmol) in dioxane (1 mL)/Na2CO3 (1.0 mL, 2 M, aq) were added (3-methoxyphenyl)boronic acid (22 mg, 0.14 mmol) and Pd(dppf)2 (8 mg, 0.01 mmol). The reaction flask was degassed and refilled with argon via balloon 3 times, and the reaction mixture was refluxed for 4 h. Then the reaction was cooled to RT, concentrated in vacuo, and extracted with EtOAc. The combined organic layers were are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by reverse phase silica gel column (H2O/NH4OH/MeOH) provided (S)-8-(2-amino-6-((S)-2,2,2-trifluoro-1-(3′-methoxy-[1,1′-biphenyl]-4-yl)ethoxy)-4-yl)ethoxy)pyrimidin-4-yl)-2-((benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid as a white solid.
Name
(S)-8-(2-amino-6-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2-((benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
22 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)2
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1N=C([N:8]2[CH2:30][CH2:29][C:11]3([CH2:15][N:14]([C:16]([O:18][CH2:19][C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[O:17])[C@H:13]([C:26]([OH:28])=[O:27])[CH2:12]3)[CH2:10][CH2:9]2)C=C(O[C@H](C2C=CC(Br)=CC=2)C(F)(F)F)N=1.C([O-])([O-])=O.[Na+].[Na+].COC1C=C(B(O)O)C=CC=1>O1CCOCC1>[CH2:19]([O:18][C:16]([N:14]1[CH:13]([C:26]([OH:28])=[O:27])[CH2:12][C:11]2([CH2:29][CH2:30][NH:8][CH2:9][CH2:10]2)[CH2:15]1)=[O:17])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2.3|

Inputs

Step One
Name
(S)-8-(2-amino-6-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2-((benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Quantity
80 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)N1CCC2(C[C@H](N(C2)C(=O)OCC2=CC=CC=C2)C(=O)O)CC1)O[C@@H](C(F)(F)F)C1=CC=C(C=C1)Br
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
22 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Pd(dppf)2
Quantity
8 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was degassed
ADDITION
Type
ADDITION
Details
refilled with argon via balloon 3 times
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase silica gel column (H2O/NH4OH/MeOH)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2(CC1C(=O)O)CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.